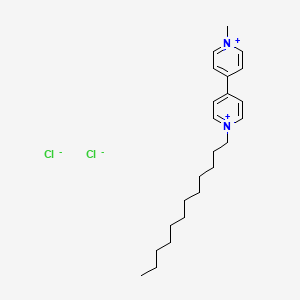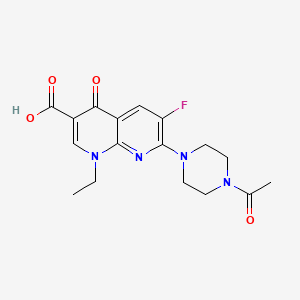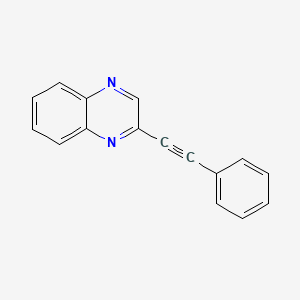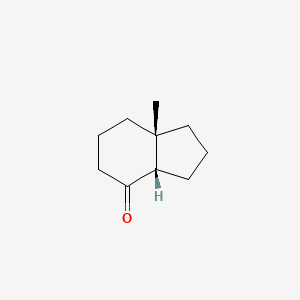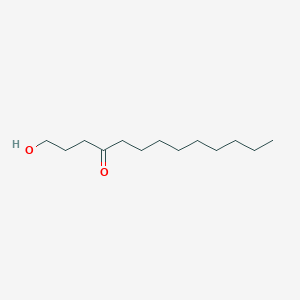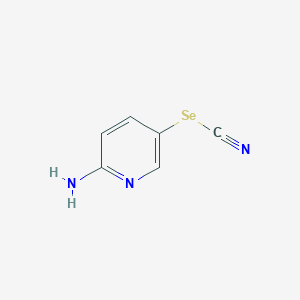![molecular formula C10H15NO2Sn B14441634 4-{[(Trimethylstannyl)oxy]carbonyl}aniline CAS No. 77928-13-3](/img/structure/B14441634.png)
4-{[(Trimethylstannyl)oxy]carbonyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is an organotin compound that features a trimethylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-aminobenzoic acid with trimethyltin hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethyltin group. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and trimethyltin hydroxide.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and moderate heating (e.g., 60-80°C).
Procedure: The 4-aminobenzoic acid is dissolved in the anhydrous solvent, and trimethyltin hydroxide is added slowly under an inert atmosphere. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature and atmosphere control to maintain anhydrous conditions and prevent contamination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Trimethylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-{[(Trimethylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its functional groups.
Pathways Involved: It may participate in pathways involving oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(Trimethylsilyl)oxy]carbonyl}aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-{[(Trimethylgermyl)oxy]carbonyl}aniline: Contains a trimethylgermyl group.
Uniqueness
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules.
Propiedades
Número CAS |
77928-13-3 |
|---|---|
Fórmula molecular |
C10H15NO2Sn |
Peso molecular |
299.94 g/mol |
Nombre IUPAC |
trimethylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4H,8H2,(H,9,10);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
LSLCGTZQWCXSFF-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


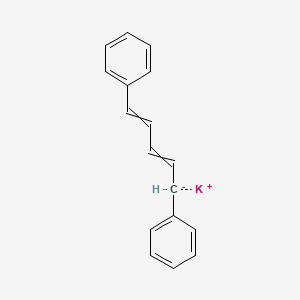
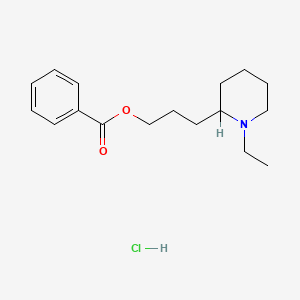

![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
